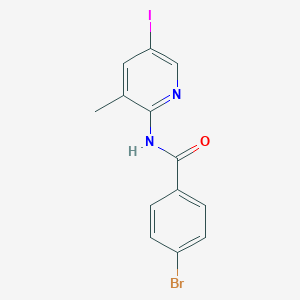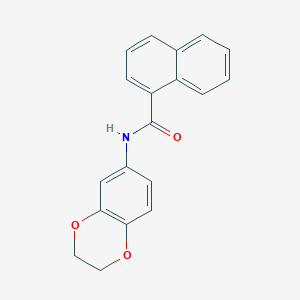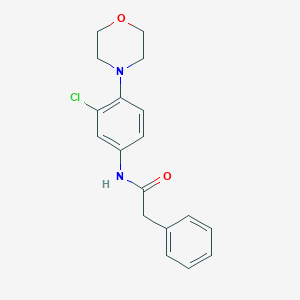
2-fluoro-N-(2-methylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-fluoro-N-(2-methylphenyl)benzamide, also known as 2F-NPB, is a chemical compound that belongs to the class of benzamide derivatives. It is widely used in scientific research for its potential therapeutic applications and its ability to modulate certain physiological processes.
作用機序
The exact mechanism of action of 2-fluoro-N-(2-methylphenyl)benzamide is not fully understood, but it is believed to modulate certain physiological processes by interacting with specific receptors or enzymes. For example, it has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a key role in regulating glucose and lipid metabolism. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
2-fluoro-N-(2-methylphenyl)benzamide has been shown to have a variety of biochemical and physiological effects, depending on the specific area of research. For example, in cancer research, it has been found to induce apoptosis and inhibit cell proliferation. In inflammation research, it has been shown to reduce the production of inflammatory cytokines and inhibit COX-2 activity. In neurodegenerative disease research, it has been found to reduce oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the advantages of using 2-fluoro-N-(2-methylphenyl)benzamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. In addition, it has a relatively low toxicity profile, which makes it safe to use in vitro and in vivo. However, one limitation of using 2-fluoro-N-(2-methylphenyl)benzamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on 2-fluoro-N-(2-methylphenyl)benzamide. One area of interest is its potential use in the treatment of metabolic disorders such as diabetes and obesity, due to its ability to activate PPARγ. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, due to its neuroprotective effects. Furthermore, research could focus on the development of more soluble derivatives of 2-fluoro-N-(2-methylphenyl)benzamide, which could improve its efficacy in certain experiments.
合成法
The synthesis of 2-fluoro-N-(2-methylphenyl)benzamide involves the reaction of 2-fluoroaniline and 2-methylbenzoic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The resulting product is then purified using column chromatography or recrystallization. The purity of the final product can be determined using techniques such as NMR or HPLC.
科学的研究の応用
2-fluoro-N-(2-methylphenyl)benzamide has been extensively studied for its potential therapeutic applications in various areas such as cancer, inflammation, and neurodegenerative diseases. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In addition, it has been found to have anti-inflammatory effects by reducing the production of inflammatory cytokines such as TNF-α and IL-6. Furthermore, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
分子式 |
C14H12FNO |
|---|---|
分子量 |
229.25 g/mol |
IUPAC名 |
2-fluoro-N-(2-methylphenyl)benzamide |
InChI |
InChI=1S/C14H12FNO/c1-10-6-2-5-9-13(10)16-14(17)11-7-3-4-8-12(11)15/h2-9H,1H3,(H,16,17) |
InChIキー |
JTJSUVUUBQMAHW-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=CC=C2F |
正規SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=CC=C2F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-(4-benzylpiperazin-1-yl)phenyl]benzamide](/img/structure/B246270.png)
![2-(2-bromo-4,6-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B246273.png)





![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B246284.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-isopropoxybenzamide](/img/structure/B246285.png)
![3-isopropoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B246286.png)
![4-isopropoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B246287.png)
![N-{3-[(2-methylbenzoyl)amino]phenyl}nicotinamide](/img/structure/B246288.png)
![N-[3-(3-Chloro-benzoylamino)-phenyl]-nicotinamide](/img/structure/B246289.png)